![molecular formula C8H5ClO2 B179910 2-Chloroisophthalaldehyde CAS No. 170879-73-9](/img/structure/B179910.png)
2-Chloroisophthalaldehyde
Overview
Description
2-Chloroisophthalaldehyde is a chemical compound with the molecular formula C8H5ClO2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Chloroisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 168.577 Da, and the monoisotopic mass is 167.997803 Da .Scientific Research Applications
Structural Analysis : Studies on similar compounds like 2-chlorobenzaldehyde have focused on understanding the molecular structure through methods like electron diffraction. Understanding the structure of these compounds is crucial for their application in various chemical processes and materials science (Schāfer, Samdal, & Hedberg, 1976).
Photocatalysis : Research has explored the use of titanium dioxide doped with copper to degrade chlorophenols like 2-chlorophenol under visible light. This study indicates potential applications of similar chlorinated compounds in environmental remediation and pollution control (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Dioxin Formation Mechanisms : Understanding how compounds like 2-chlorophenol degrade under high temperatures provides insights into environmental risks and the formation of harmful dioxins. Such studies are crucial for developing safer industrial practices and environmental regulations (Evans & Dellinger, 2005).
Green Chemistry Applications : Innovations like the solvent-free Cannizzaro reaction using 2-chlorobenzaldehyde demonstrate the chemical's role in developing more sustainable and environmentally friendly chemistry practices (Phonchaiya, Panijpan, Rajviroongit, Wright, & Blanchfield, 2009).
Wastewater Treatment : The electrochemical-biological treatment of chlorophenols like 2-chlorophenol shows the potential for using similar compounds in advanced water treatment technologies to remove toxic pollutants from wastewater (Arellano-González, González, & Texier, 2016).
Safety and Hazards
properties
IUPAC Name |
2-chlorobenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCORNWNKZWNPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454954 | |
Record name | 2-Chlorobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroisophthalaldehyde | |
CAS RN |
170879-73-9 | |
Record name | 2-Chlorobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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